

# Application Notes and Protocols: ONX-0914 TFA Intravenous Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ONX-0914 TFA |           |
| Cat. No.:            | B8176041     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1] By targeting the  $\beta$ 5i (LMP7) and to a lesser extent the  $\beta$ 1i (LMP2) subunits of the immunoproteasome, ONX-0914 modulates immune responses, making it a valuable tool for preclinical research in autoimmune diseases, certain cancers, and inflammatory conditions.[2][3] These application notes provide a detailed protocol for the preparation and intravenous administration of **ONX-0914 TFA** in mice, compiled from various preclinical studies.

## **Quantitative Data Summary**

The following table summarizes the reported intravenous dosages of ONX-0914 used in various mouse models and their observed effects.



| Mouse Model                                           | Dosage<br>(mg/kg) | Dosing<br>Schedule                                        | Key Findings                                                                                                          | Reference |
|-------------------------------------------------------|-------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|-----------|
| Collagen<br>Antibody-<br>Induced Arthritis<br>(CAIA)  | 2, 6, 10          | Intravenous<br>injection                                  | Dose-dependent<br>amelioration of<br>disease signs. 10<br>mg/kg<br>completely<br>blocked visible<br>signs of disease. | [1]       |
| Collagen-<br>Induced Arthritis<br>(CIA)               | Not specified     | Intravenous<br>injection                                  | Induced a rapid therapeutic response.                                                                                 | [1]       |
| Acute<br>Lymphoblastic<br>Leukemia (ALL)<br>Xenograft | 15                | Subcutaneous<br>(comparable in<br>vivo activity to<br>IV) | Significantly delayed tumor growth, comparable to Bortezomib.                                                         | [3]       |
| Atherosclerosis<br>(LDLr-/- mice)                     | 10                | 3 times weekly<br>for 7 weeks                             | Significantly reduced atherosclerotic lesion size.                                                                    | [4]       |

# **Experimental Protocols Materials**

- ONX-0914 TFA (Trifluoroacetic acid salt)
- Vehicle solution components:
  - Sulfobutylether-β-cyclodextrin (SBE-β-CD)
  - Sodium citrate
  - Water for Injection (WFI)



- Sterile 1.5 mL microcentrifuge tubes
- Sterile insulin syringes with appropriate gauge needles (e.g., 28-30G)
- Animal restrainer for intravenous injection
- 70% ethanol
- Animal scale

### **Equipment**

- Vortex mixer
- pH meter
- Analytical balance
- Heating block or water bath (optional, for aiding dissolution)
- Laminar flow hood (recommended for sterile preparation)

### **Preparation of ONX-0914 Injection Solution**

This protocol is based on formulations described in the literature for in vivo mouse studies.[5][6]
[7]

- Prepare the Vehicle Solution:
  - Prepare a 10% (w/v) solution of sulfobutylether-β-cyclodextrin in Water for Injection. For example, to make 10 mL of vehicle, dissolve 1 g of SBE-β-CD in 10 mL of WFI.
  - Add sodium citrate to a final concentration of 10 mM.
  - Adjust the pH of the solution to 6.0 using citric acid or sodium hydroxide as needed.
  - Sterile filter the vehicle solution through a 0.22 μm filter into a sterile container.
- Reconstitute ONX-0914 TFA:



- Calculate the required amount of ONX-0914 TFA based on the desired final concentration and the number of animals to be injected. Account for the molecular weight of the TFA salt if necessary for precise dosing.
- Weigh the calculated amount of ONX-0914 TFA powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of the prepared vehicle solution to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 1 mL of vehicle to 1 mg of ONX-0914 TFA.
- Vortex the solution thoroughly until the ONX-0914 TFA is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution.[1]

## **Intravenous Injection Protocol in Mice**

- Animal Preparation:
  - Weigh each mouse to determine the precise injection volume.
  - Secure the mouse in a suitable restrainer to expose the tail veins.
- Injection Procedure:
  - o Disinfect the tail with 70% ethanol.
  - Draw the calculated volume of the ONX-0914 solution into a sterile insulin syringe. Ensure there are no air bubbles.
  - Locate one of the lateral tail veins.
  - Carefully insert the needle into the vein at a shallow angle. Successful entry is often indicated by a flash of blood in the hub of the needle.
  - Slowly inject the solution. If significant resistance is met or a subcutaneous bleb forms, the
    needle is not in the vein. In such a case, withdraw the needle and attempt injection in a
    more proximal location on the same or opposite vein.



- After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
- Post-Injection Monitoring:
  - Return the mouse to its cage and monitor for any immediate adverse reactions.
  - Continue to monitor the animals according to the specific experimental timeline for signs of toxicity or therapeutic effects.

# Visualizations Signaling Pathway of ONX-0914



Click to download full resolution via product page

Caption: Mechanism of action of ONX-0914 via immunoproteasome inhibition.

### **Experimental Workflow for In Vivo Study**





Click to download full resolution via product page

Caption: Workflow for ONX-0914 intravenous administration in mice.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. apexbt.com [apexbt.com]
- 2. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL—AF4 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols: ONX-0914 TFA Intravenous Injection in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8176041#onx-0914-tfa-intravenous-injection-protocol-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com